molecular formula C21H17BrFN5O3 B2381162 4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(3,4-dimethoxyphenyl)sulfonyl]piperidine CAS No. 951617-57-5

4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(3,4-dimethoxyphenyl)sulfonyl]piperidine

Cat. No. B2381162
CAS RN: 951617-57-5
M. Wt: 486.301
InChI Key: ONEZPRFPHIGPAH-UHFFFAOYSA-N
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Description

Oxadiazoles are a class of organic compounds that contain a five-membered heterocyclic ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . They are known for their broad range of chemical and biological properties . Piperidines, on the other hand, are a class of organic compounds that contain a six-membered ring with one nitrogen atom and five carbon atoms. They are commonly found in many pharmaceuticals and are known for their wide range of biological activities.


Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves the cyclization of a precursor molecule, often through the use of a dehydrating agent . The synthesis of piperidine derivatives can be achieved through several methods, including the reduction of pyridine or the cyclization of a suitable precursor molecule .


Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . Piperidines have a six-membered ring with one nitrogen atom and five carbon atoms.


Chemical Reactions Analysis

Oxadiazoles can undergo a variety of chemical reactions, including substitutions and additions, depending on the substituents present on the ring . Piperidines can also undergo a variety of reactions, including substitutions, reductions, and oxidations .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazole and piperidine derivatives can vary widely depending on the specific compound. In general, these compounds are often solids at room temperature and are soluble in common organic solvents .

Scientific Research Applications

Antiviral Activity

The synthesis of this compound involves a six-step process starting from 4-chlorobenzoic acid. It results in a series of N-substituted 1,3,4-thiadiazole-2-sulfonamides. Among these derivatives, compounds 7b and 7i exhibit anti-tobacco mosaic virus (TMV) activity . This antiviral potential could be explored further for other viral infections.

Antibacterial and Antifungal Properties

Sulfonamide derivatives, including this compound, have been associated with a wide range of biological activities. In addition to antiviral effects, they have demonstrated antibacterial and antifungal properties . Investigating its efficacy against bacterial and fungal pathogens could be valuable.

Herbicidal Applications

Certain sulfonamide derivatives have shown promise as herbicides for agricultural purposes . Exploring the herbicidal potential of this compound could contribute to sustainable crop protection.

Anticonvulsant Activity

Other 1,3,4-thiadiazoles have displayed anticonvulsant properties . Investigating whether this compound exhibits similar effects could be relevant for neurological research.

Tumor Cell Growth Inhibition

In previous work, related 1,3,4-thiadiazole derivatives were synthesized to inhibit tumor cell growth . Considering this compound’s structural similarity, it might be worth exploring its effects on cancer cells.

Neurotoxicity Assessment

Given its unique structure, assessing the neurotoxic potential of this compound could provide insights into its safety profile . Investigating its impact on acetylcholinesterase (AChE) activity and oxidative stress markers (such as malondialdehyde, MDA) in brain tissue would be informative.

Safety and Hazards

The safety and hazards associated with oxadiazole and piperidine derivatives can vary widely depending on the specific compound. Some of these compounds can be hazardous and should be handled with care .

Future Directions

The future directions in the research of oxadiazole and piperidine derivatives could involve the synthesis of new derivatives with improved biological activities, the investigation of their mechanisms of action, and the development of safer and more efficient synthetic methods .

properties

IUPAC Name

N-(2-bromophenyl)-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrFN5O3/c1-26-11-17-19(25-26)20(30)28(10-13-6-8-14(23)9-7-13)21(31)27(17)12-18(29)24-16-5-3-2-4-15(16)22/h2-9,11H,10,12H2,1H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEZPRFPHIGPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=CC=C3Br)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(3,4-dimethoxyphenyl)sulfonyl]piperidine

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